4-Oxahomoadamantan-5-one

Catalog No.
S582515
CAS No.
21898-84-0
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxahomoadamantan-5-one

CAS Number

21898-84-0

Product Name

4-Oxahomoadamantan-5-one

IUPAC Name

4-oxatricyclo[4.3.1.13,8]undecan-5-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c11-10-8-2-6-1-7(3-8)5-9(4-6)12-10/h6-9H,1-5H2

InChI Key

ZSCDRSWJZRRPGN-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)OC3=O

Canonical SMILES

C1C2CC3CC1CC(C2)OC3=O

4-oxahomoadamantan-5-one is an epsilon-lactone.

4-Oxahomoadamantan-5-one (CAS 21898-84-0) is a bridged tricyclic lactone derived from the Baeyer-Villiger oxidation of adamantanone. In industrial and advanced laboratory procurement, it is primarily sourced as a regioselective intermediate for the synthesis of 2,4-disubstituted adamantanes, adamantane-2,4-dione, and specialized oxygen-bridged cage ethers. By providing a pre-expanded homoadamantane skeleton, this compound allows process chemists to bypass hazardous in-house peroxide oxidations while enabling stereocontrolled access to axial-substituted adamantyl derivatives that are inaccessible via direct functionalization of unexpanded adamantanes [1].

Generic substitution with the cheaper, unexpanded precursor adamantanone fails because the two compounds exhibit divergent reactivity under cyclization and functionalization conditions. Attempting to generate 4-substituted 2-adamantanones directly from adamantanone yields kinetically controlled equatorial isomers, whereas the pre-formed lactone ring of 4-oxahomoadamantan-5-one undergoes thermodynamically controlled π-route cyclization to exclusively yield the axial isomers. Furthermore, substituting with direct C-H oxidation methods on adamantane to achieve 2,4-difunctionalization results in intractable isomeric mixtures, making the specific homoadamantane lactone skeleton an irreplaceable procurement requirement for regioselective downstream synthesis [1].

Stereoselective Access to Axial 4-Substituted Adamantanones

When synthesizing 4-substituted 2-adamantanones, the choice of starting material dictates the stereochemistry of the final product. Rearrangement of 4-oxahomoadamantan-5-one in hot methanesulfonic acid (90°C) proceeds via thermodynamically controlled π-route cyclization, yielding 72% of 4ax-[(methylsulfonyl)oxy]-2-adamantanone. In stark contrast, attempting the analogous functionalization directly from adamantanone using sodium azide in cold methanesulfonic acid yields 73% of the kinetically controlled 4eq-isomer [1].

Evidence DimensionStereochemical yield of 4-substituted 2-adamantanone
Target Compound Data72% yield of the 4-axial (4ax) isomer
Comparator Or BaselineAdamantanone (yields 73% of the 4-equatorial (4eq) isomer)
Quantified DifferenceComplete inversion of stereoselectivity (axial vs. equatorial)
ConditionsMethanesulfonic acid, π-route cyclization conditions

Buyers requiring the axial stereoisomer for specific steric profiles in polymer or pharmaceutical design must procure the lactone, as the direct ketone route cannot access this geometry.

High-Yielding Route to Adamantane-2,4-dione Polymer Precursors

Adamantane-2,4-dione is a critical monomer for linear zig-zag polymers, but direct oxidation of adamantane yields complex, low-yielding isomeric mixtures. Procuring 4-oxahomoadamantan-5-one provides a highly efficient, regioselective alternative. Reaction of the lactone with acetic anhydride in the presence of sulfuric acid cleanly opens the ring to form 4-acetoxyadamantanone with an intermediate conversion yield of approximately 99%, which is then easily hydrolyzed and oxidized to the target 2,4-dione [1].

Evidence DimensionRegioselective conversion to 2,4-difunctionalized adamantane
Target Compound Data~99% intermediate yield of 4-acetoxyadamantanone
Comparator Or BaselineDirect C-H oxidation of adamantane (yields complex isomer mixtures)
Quantified DifferenceNear-quantitative regioselective conversion vs. non-selective mixture
ConditionsAcetic anhydride, H2SO4 catalyst, 75°C

Procuring the lactone enables a scalable, high-purity pathway to 2,4-dione monomers, avoiding the costly purification bottlenecks associated with direct adamantane oxidation.

Elimination of Scale-Up Peroxide Hazards

The synthesis of homoadamantane lactones from adamantanone requires Baeyer-Villiger oxidation using stoichiometric amounts of peracids (e.g., m-CPBA). At laboratory scale, this is manageable, but during industrial scale-up, these reagents introduce severe thermal runaway risks and require costly peroxide waste remediation protocols. By procuring commercially available 4-oxahomoadamantan-5-one, process chemists entirely eliminate the peroxide handling step from their in-house manufacturing workflow, directly reducing safety overhead and process complexity[1].

Evidence DimensionIn-house peroxide handling requirement
Target Compound Data0 stoichiometric peroxide equivalents required in-house
Comparator Or BaselineIn-house synthesis from adamantanone (requires ≥1 equivalent of m-CPBA/peracetic acid)
Quantified DifferenceComplete elimination of peroxide-related thermal runaway risks during scale-up
ConditionsIndustrial scale-up of adamantyl cage derivatives

Purchasing the pre-formed lactone shifts the hazardous oxidation step to the supplier, fundamentally improving the safety and economics of scaling up downstream adamantane derivatives.

Synthesis of Axial-Substituted Adamantyl Pharmaceuticals

Because 4-oxahomoadamantan-5-one exclusively yields 4-axial substituted 2-adamantanones via π-route cyclization, it is the mandatory starting material for drug discovery programs targeting specific spatial orientations of the adamantane pharmacophore, where the equatorial isomer (derived from adamantanone) would fail to provide the correct geometry[1].

Production of Monomers for Linear Zig-Zag Polymers

The compound is utilized as a high-purity precursor for adamantane-2,4-dione. By reacting the lactone with acetic anhydride and an acid catalyst, manufacturers can achieve near-quantitative conversion to 2,4-difunctionalized intermediates, which are essential for synthesizing rigid, linear zig-zag polymers and advanced traction fluids [2].

Safe Scale-Up of Homoadamantane Derivatives

For industrial processes requiring oxygen-bridged homoadamantane derivatives, procuring the pre-oxidized lactone allows manufacturers to perform downstream reductions and functionalizations without needing to implement hazardous, large-scale Baeyer-Villiger peroxide oxidations in their own facilities [3].

XLogP3

2

Wikipedia

4-oxahomoadamantan-5-one

Dates

Last modified: 08-15-2023

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